molecular formula C18H24N4O3S B2413185 N-(2,5-dimethylphenyl)-2-({1-[(ethylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)acetamide CAS No. 923165-43-9

N-(2,5-dimethylphenyl)-2-({1-[(ethylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)acetamide

Cat. No.: B2413185
CAS No.: 923165-43-9
M. Wt: 376.48
InChI Key: IWVQBAPTTNBHLI-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-2-({1-[(ethylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)acetamide is a complex organic compound that features an imidazole ring, a thioether linkage, and a substituted phenyl group. This compound is part of the broader class of imidazole derivatives, which are known for their diverse biological and chemical properties .

Preparation Methods

The synthesis of N-(2,5-dimethylphenyl)-2-({1-[(ethylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)acetamide involves multiple steps, typically starting with the formation of the imidazole ring. One common method involves the cyclization of amido-nitriles under mild conditions, which allows for the inclusion of various functional groups . Industrial production methods often involve optimizing these synthetic routes to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

N-(2,5-dimethylphenyl)-2-({1-[(ethylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in cancer research.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, affecting enzyme activity. The phenyl group can interact with hydrophobic pockets in proteins, influencing their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Properties

IUPAC Name

2-[2-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]-N-ethylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O3S/c1-4-19-16(24)9-22-14(10-23)8-20-18(22)26-11-17(25)21-15-7-12(2)5-6-13(15)3/h5-8,23H,4,9-11H2,1-3H3,(H,19,24)(H,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWVQBAPTTNBHLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CN1C(=CN=C1SCC(=O)NC2=C(C=CC(=C2)C)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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